N'-(6-bromopyridin-2-yl)formic hydrazide

Catalog No.
S845280
CAS No.
1437312-09-8
M.F
C6H6BrN3O
M. Wt
216.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(6-bromopyridin-2-yl)formic hydrazide

CAS Number

1437312-09-8

Product Name

N'-(6-bromopyridin-2-yl)formic hydrazide

IUPAC Name

N-[(6-bromopyridin-2-yl)amino]formamide

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

InChI

InChI=1S/C6H6BrN3O/c7-5-2-1-3-6(9-5)10-8-4-11/h1-4H,(H,8,11)(H,9,10)

InChI Key

GEDQLHNATGDFDT-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Br)NNC=O

Canonical SMILES

C1=CC(=NC(=C1)Br)NNC=O

N'-(6-bromopyridin-2-yl)formic hydrazide is a relatively new organic compound with CAS registry number 1437312-09-8. Limited information is currently available on its origin or specific significance in scientific research. However, based on its structure, it can be classified as a derivative of both hydrazides and pyridines, which are functional groups known for their involvement in various biological processes [].


Molecular Structure Analysis

The key feature of N'-(6-bromopyridin-2-yl)formic hydrazide is the combination of two functional groups:

  • Pyridinyl ring: The molecule contains a six-membered aromatic ring with nitrogen at position 2, substituted with a bromine atom at position 6. This pyridinyl ring can participate in various interactions due to its aromatic character and the electron-withdrawing effect of the bromine [].
  • Hydrazide group: The molecule also possesses a hydrazide functional group (CONHNH2). Hydrazides are known for their ability to form hydrogen bonds and participate in condensation reactions.

The specific arrangement of these groups within the molecule might influence its properties and potential reactivity.


Chemical Reactions Analysis

  • Synthesis: As with many hydrazides, N'-(6-bromopyridin-2-yl)formic hydrazide might be synthesized through the condensation reaction of a hydrazide with a carboxylic acid derivative (likely a formyl chloride) containing the bromopyridine moiety.
  • Decomposition: Under strong acidic or basic conditions, the hydrazide bond (CONHNH2) might undergo hydrolysis, breaking the molecule into its constituent parts.

XLogP3

1.7

Dates

Modify: 2023-08-16

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